molecular formula C29H27N3S2 B12574273 4-[4-(3-methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]-N-(3-phenylpropyl)pyridin-2-amine CAS No. 303163-17-9

4-[4-(3-methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]-N-(3-phenylpropyl)pyridin-2-amine

Cat. No.: B12574273
CAS No.: 303163-17-9
M. Wt: 481.7 g/mol
InChI Key: GBGFQLJALLIPBM-UHFFFAOYSA-N
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Description

4-[4-(3-methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]-N-(3-phenylpropyl)pyridin-2-amine is a complex organic compound that features a thiazole ring, a pyridine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]-N-(3-phenylpropyl)pyridin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then functionalized with the appropriate substituents. The pyridine ring is introduced in a subsequent step, followed by the attachment of the phenylpropyl group. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]-N-(3-phenylpropyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one substituent with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[4-(3-methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]-N-(3-phenylpropyl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(3-methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]-N-(3-phenylpropyl)pyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-ylamine
  • 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]aniline
  • N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

4-[4-(3-methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]-N-(3-phenylpropyl)pyridin-2-amine is unique due to its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

303163-17-9

Molecular Formula

C29H27N3S2

Molecular Weight

481.7 g/mol

IUPAC Name

4-[4-(3-methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]-N-(3-phenylpropyl)pyridin-2-amine

InChI

InChI=1S/C29H27N3S2/c1-20-8-6-12-23(16-20)27-28(34-29(32-27)25-17-21(2)19-33-25)24-13-15-31-26(18-24)30-14-7-11-22-9-4-3-5-10-22/h3-6,8-10,12-13,15-19H,7,11,14H2,1-2H3,(H,30,31)

InChI Key

GBGFQLJALLIPBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC(=CS3)C)C4=CC(=NC=C4)NCCCC5=CC=CC=C5

Origin of Product

United States

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